

3-(Methoxymethyl)Piperidine Hydrochloride solubility data

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Compound of Interest

Compound Name: 3-(Methoxymethyl)Piperidine
Hydrochloride

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An In-depth Technical Guide to the Solubility of **3-(Methoxymethyl)piperidine Hydrochloride**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-(Methoxymethyl)piperidine hydrochloride**, with a specific focus on its solubility. As a compound of interest in pharmaceutical research, understanding these parameters is critical for formulation development, analytical method development, and ensuring therapeutic efficacy and safety. This document outlines detailed experimental protocols for determining solubility, presents illustrative data in structured tables, and visualizes key processes through logical diagrams. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with **3-(Methoxymethyl)piperidine hydrochloride** and structurally related compounds.

Introduction

3-(Methoxymethyl)piperidine hydrochloride is a piperidine derivative with potential applications in the pharmaceutical industry. The piperidine moiety is a common scaffold in many biologically active compounds.^[1] The presence of a methoxymethyl substituent and its formulation as a hydrochloride salt suggest specific physicochemical properties that will influence its behavior in various environments. As with any potential therapeutic agent, a

thorough understanding of its solubility is paramount for successful drug development. Low aqueous solubility can lead to poor bioavailability and erratic absorption, hindering clinical progression.^{[2][3]} This guide will delve into the theoretical and practical aspects of determining the solubility profile of **3-(Methoxymethyl)piperidine hydrochloride**, offering a framework for its systematic evaluation.

Physicochemical Properties

While specific experimental data for **3-(Methoxymethyl)piperidine hydrochloride** is not extensively available in public literature, we can infer its likely properties based on its structure and related compounds.

- Molecular Formula: C₇H₁₆ClNO
- Molecular Weight: 165.66 g/mol ^[4]
- Structure: A piperidine ring with a methoxymethyl group at the 3-position, supplied as a hydrochloride salt.
- pKa: The piperidine nitrogen is basic, and as a hydrochloride salt, the compound will be protonated. The pKa of the piperidinium ion is expected to be around 10-11, similar to other piperidine derivatives. This indicates that the compound will be predominantly in its ionized, more water-soluble form at physiological pH.
- logP: The methoxymethyl group adds some lipophilicity. The calculated octanol-water partition coefficient (logP) would likely indicate moderate lipophilicity. The hydrochloride salt form will significantly increase its aqueous solubility compared to the free base.
- Physical Appearance: Likely a white to off-white crystalline solid.

Solubility Profile: Theoretical Considerations

The solubility of **3-(Methoxymethyl)piperidine hydrochloride** is expected to be significantly influenced by pH. As a hydrochloride salt of a basic compound, its solubility in aqueous media will be highest at acidic pH and will decrease as the pH increases and the compound converts to its less soluble free base form. It is anticipated to have good solubility in polar protic solvents

like water and alcohols, and in polar aprotic solvents like DMSO.[1][5] Its solubility in non-polar organic solvents is expected to be low.[1]

Experimental Determination of Solubility

To obtain quantitative solubility data, the following experimental protocols are recommended.

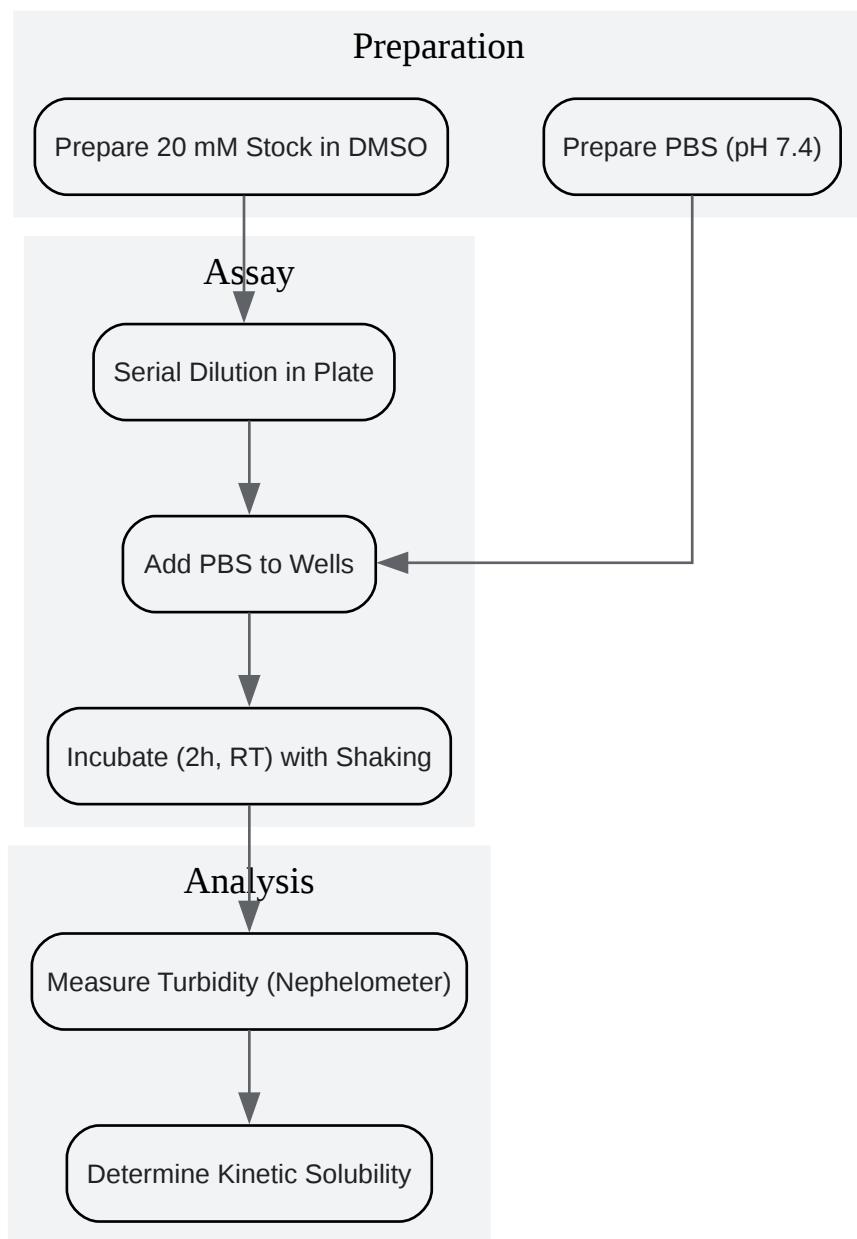
Kinetic Solubility Determination

This method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a stock solution, typically in DMSO.[2][3][6]

Methodology: Nephelometric Assay

- Stock Solution Preparation: Prepare a high-concentration stock solution of **3-(Methoxymethyl)piperidine hydrochloride** in 100% DMSO (e.g., 20 mM).
- Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution.
- Addition of Aqueous Buffer: Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.[6][7]
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[2][7]
- Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is reported as the kinetic solubility.[7]

Workflow Diagram: Kinetic Solubility Assay



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Caption: Workflow for kinetic solubility determination.

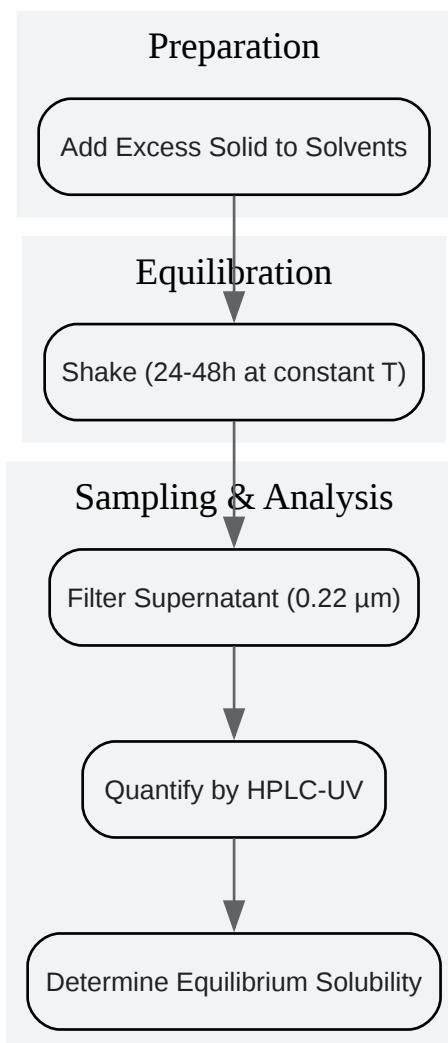
Thermodynamic (Equilibrium) Solubility Determination

This "shake-flask" method is considered the gold standard for determining the true equilibrium solubility and is crucial for later-stage development.[\[5\]](#)[\[7\]](#)

Methodology: Shake-Flask Method

- Suspension Preparation: Add an excess amount of solid **3-(Methoxymethyl)piperidine hydrochloride** to a series of vials containing different aqueous buffers (e.g., 0.1 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4) and relevant organic solvents.[7]
- Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2][7]
- Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 or 0.45 µm filter to remove undissolved solids.[7][8]
- Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve with standards of known concentrations should be used for accurate quantification.[5][7]

Workflow Diagram: Thermodynamic Solubility Assay



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Caption: Workflow for thermodynamic solubility determination.

Illustrative Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Kinetic Solubility of 3-(Methoxymethyl)piperidine Hydrochloride

Parameter	Value
Assay Method	Nephelometry
Buffer	PBS (pH 7.4)
Incubation Time	2 hours
Temperature	25°C
Kinetic Solubility (µg/mL)	Illustrative Value > 200

Table 2: Thermodynamic Solubility of 3-(Methoxymethyl)piperidine Hydrochloride

Solvent System	pH	Temperature (°C)	Solubility (mg/mL)
0.1 N HCl	1.2	25	Illustrative Value > 50
Phosphate Buffer	4.5	25	Illustrative Value > 20
Phosphate Buffer	6.8	25	Illustrative Value ~ 10
Phosphate Buffer	7.4	25	Illustrative Value ~ 5
Water	~7	25	Illustrative Value ~ 8
Methanol	N/A	25	Illustrative Value > 100
Ethanol	N/A	25	Illustrative Value > 100

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **3-(Methoxymethyl)piperidine hydrochloride**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]

- Handling: Avoid inhalation of dust and contact with skin and eyes.[9][10] Handle in a well-ventilated area.[9]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] The compound may be hygroscopic.[9][11]
- Disposal: Dispose of in accordance with local, state, and federal regulations.[9][10]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[9][12][13][14]

Conclusion

This guide has outlined the key considerations and experimental protocols for determining the solubility of **3-(Methoxymethyl)piperidine hydrochloride**. A thorough understanding of both kinetic and thermodynamic solubility is essential for the successful development of this compound as a potential therapeutic agent. The provided methodologies offer a robust framework for generating the necessary data to inform formulation strategies and predict *in vivo* performance.

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